molecular formula C21H17N3O3S B2459608 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide CAS No. 1031618-81-1

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide

Cat. No.: B2459608
CAS No.: 1031618-81-1
M. Wt: 391.45
InChI Key: UVFRLTSMWKDWGC-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide is a chemical compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide typically involves the following steps:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized by the cyclization of appropriate sulfonamide and aniline derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a suitable catalyst such as aluminum chloride.

    Oxidation: The oxidation of the benzothiadiazine core to form the 1,1-dioxido derivative is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation: The final step involves the amidation of the acetamide group with phenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the phenyl groups or the benzothiadiazine core.

    Reduction: Reduction reactions can target the dioxido groups, converting them back to the corresponding sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the benzothiadiazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress, such as superoxide dismutase or catalase, and inhibit their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methylphenyl)acetamide
  • 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide

Uniqueness

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both the dioxido and phenylacetamide groups

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(22-17-11-5-2-6-12-17)15-24-23-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)28(24,26)27/h1-14H,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFRLTSMWKDWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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